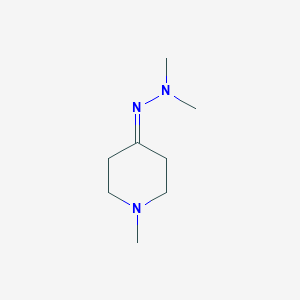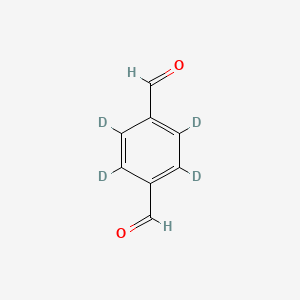
2,3,5,6-Tetradeuterioterephthalaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetradeuterioterephthalaldehyde is a deuterated aromatic aldehyde. The compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, which replace the hydrogen atoms. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
准备方法
The synthesis of 2,3,5,6-Tetradeuterioterephthalaldehyde typically involves the deuteration of terephthalaldehyde. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure high yield and purity of the deuterated product.
化学反应分析
2,3,5,6-Tetradeuterioterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,3,5,6-Tetradeuterioterephthalaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of deuterated polymers and other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: Deuterated drugs can have altered pharmacokinetics and reduced metabolic degradation, leading to improved efficacy and safety profiles.
Industry: Deuterated compounds are used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,3,5,6-Tetradeuterioterephthalaldehyde involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that between hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, making deuterated compounds useful in studying reaction mechanisms and metabolic processes.
相似化合物的比较
2,3,5,6-Tetradeuterioterephthalaldehyde can be compared with other deuterated aromatic aldehydes, such as 2,3,5,6-Tetrafluoroterephthalaldehyde. While both compounds have deuterium or fluorine atoms replacing hydrogen atoms, the presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, leading to different reactivity and applications. Other similar compounds include deuterated benzaldehyde and deuterated phthalaldehyde, which also have unique properties and applications due to the presence of deuterium atoms.
属性
分子式 |
C8H6O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterioterephthalaldehyde |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H/i1D,2D,3D,4D |
InChI 键 |
KUCOHFSKRZZVRO-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C=O)[2H] |
规范 SMILES |
C1=CC(=CC=C1C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


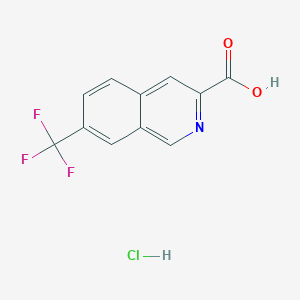
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
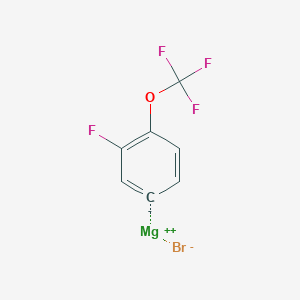
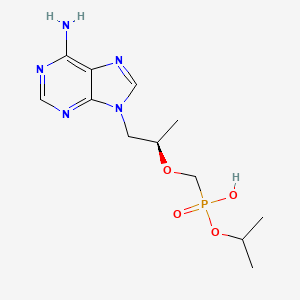
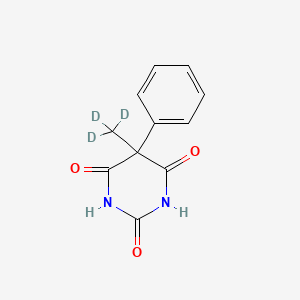
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
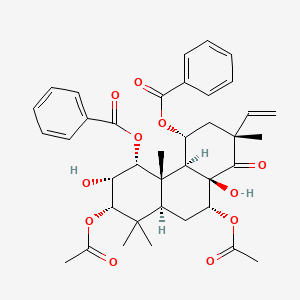
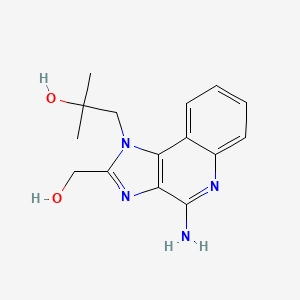
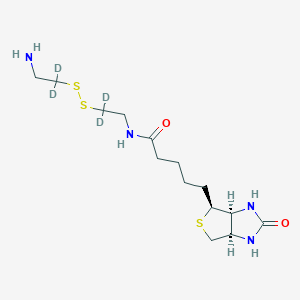
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
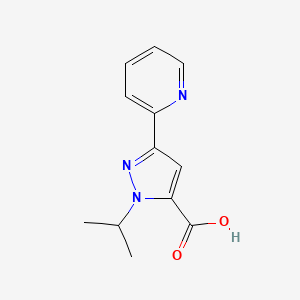
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
